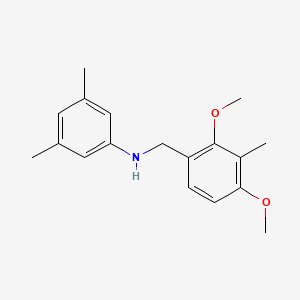
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to modulate the expression of certain genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), that are involved in the production of inflammatory mediators. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been found to exhibit significant activity against cancer cells, while having minimal toxicity to normal cells. However, one limitation of using 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of the potential synergistic effects of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide with other anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide involves the reaction between 4-methoxybenzoyl chloride and 4-methylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high-quality product with a purity of over 99%.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-5-16(6-4-15)20-19(23)22-13-11-21(12-14-22)17-7-9-18(24-2)10-8-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXRBPFWHBFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)


![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)
![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)
